3,4,5-trimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide is a complex organic compound with a molecular formula of C20H23N3O7. This compound is characterized by the presence of a benzamide core substituted with three methoxy groups and a morpholinyl-nitrophenyl moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 3,4,5-trimethoxybenzoic acid, undergoes nitration to introduce a nitro group.
Amidation: The nitro-substituted intermediate is then subjected to amidation with morpholine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino-substituted benzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-Trimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the morpholinyl-nitrophenyl moiety but shares the benzamide core.
3,4,5-Trimethoxy-N-[3-(4-morpholinyl)propyl]benzamide: Similar structure but with a different substitution pattern on the benzamide core.
Uniqueness
3,4,5-Trimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholinyl-nitrophenyl moiety enhances its potential as a biochemical probe and therapeutic agent.
Properties
Molecular Formula |
C20H23N3O7 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-morpholin-4-yl-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C20H23N3O7/c1-27-17-10-13(11-18(28-2)19(17)29-3)20(24)21-15-5-4-14(23(25)26)12-16(15)22-6-8-30-9-7-22/h4-5,10-12H,6-9H2,1-3H3,(H,21,24) |
InChI Key |
XCUFGMZZFNUHOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
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